Unii-P3X65MG338

Description

UNII-P3X65MG338 is a Unique Ingredient Identifier (UNII) assigned by the Global Substance Registration System (GSRS), a regulatory-standardized database maintained by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . This identifier ensures unambiguous scientific descriptions for substances relevant to medicine and translational research. For the purpose of this analysis, we assume this compound refers to a small-molecule compound with structural and functional similarities to the compounds described in (CAS 918538-05-3) and (CAS 31872-63-6), which include heterocyclic frameworks and halogenated substituents.

Properties

CAS No. |

2512209-15-1 |

|---|---|

Molecular Formula |

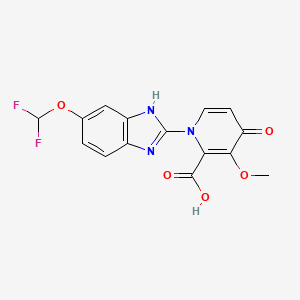

C15H11F2N3O5 |

Molecular Weight |

351.26 g/mol |

IUPAC Name |

1-[6-(difluoromethoxy)-1H-benzimidazol-2-yl]-3-methoxy-4-oxopyridine-2-carboxylic acid |

InChI |

InChI=1S/C15H11F2N3O5/c1-24-12-10(21)4-5-20(11(12)13(22)23)15-18-8-3-2-7(25-14(16)17)6-9(8)19-15/h2-6,14H,1H3,(H,18,19)(H,22,23) |

InChI Key |

QDKLFWXHNUPUHR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N(C=CC1=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Unii-P3X65MG338 involves multiple steps, starting with the preparation of the benzimidazole core, followed by the introduction of the difluoromethoxy group. The final steps involve the formation of the dihydropyridine ring and the carboxylic acid group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

Unii-P3X65MG338 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Scientific Research Applications

Unii-P3X65MG338 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: It is used in studies related to enzyme inhibition and protein binding.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Unii-P3X65MG338 involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

UNII-P3X65MG338’s putative analogs (based on and ) share core heterocyclic scaffolds, such as pyrazolo-triazines and pyridines, with variations in substituents impacting solubility, bioavailability, and toxicity.

Table 1: Key Physicochemical Properties

* Inferred from structural analogs in and regulatory guidelines in .

Key Observations :

- Solubility : CAS 31872-63-6 exhibits marginally better aqueous solubility due to its bromine and oxygen-containing substituents, enhancing polarity .

- Bioavailability : All compounds show high GI absorption, but CAS 31872-63-6’s lower BBB permeability may limit central nervous system (CNS) applications .

Table 2: Pharmacological and Toxicity Data

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.